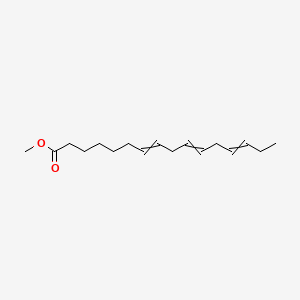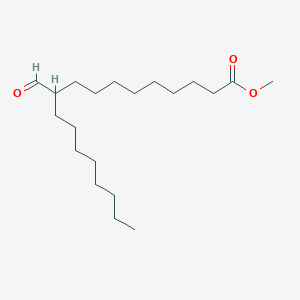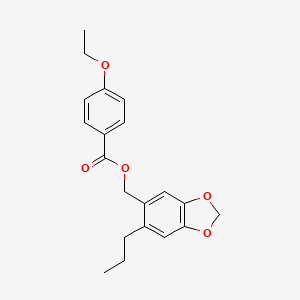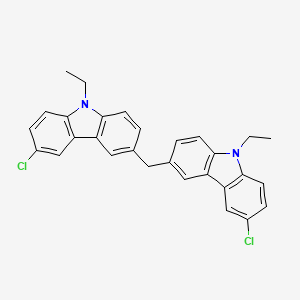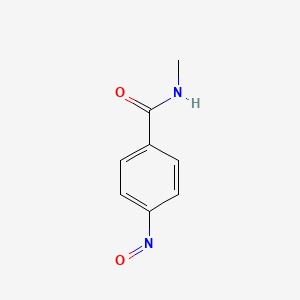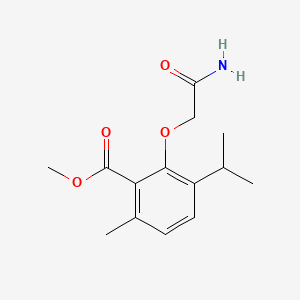
Chloro(trimethyl)phosphanium;copper
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro(trimethyl)phosphanium;copper is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to three methyl groups and a chlorine atom, coordinated with a copper ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(trimethyl)phosphanium;copper typically involves the reaction of trimethylphosphine with a copper halide, such as copper(I) chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in a solvent like tetrahydrofuran (THF) or dichloromethane. The reaction can be represented as follows:
CuCl+P(CH3)3→[Cu(P(CH3)3)Cl]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and reacting the starting materials can enhance efficiency and safety.
化学反应分析
Types of Reactions
Chloro(trimethyl)phosphanium;copper undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The chlorine atom can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligands like phosphines or amines can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of phosphine complexes.
科学研究应用
Chloro(trimethyl)phosphanium;copper has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a probe for studying metal-phosphorus interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials.
作用机制
The mechanism by which Chloro(trimethyl)phosphanium;copper exerts its effects involves the coordination of the phosphorus atom to the copper ion. This coordination can influence the electronic properties of the copper ion, making it more reactive in catalytic processes. The molecular targets and pathways involved depend on the specific application, but generally include interactions with other metal ions and organic molecules.
相似化合物的比较
Similar Compounds
Triphenylphosphine;copper: Another organophosphorus compound with similar catalytic properties.
Dimethylphosphine;copper: A related compound with two methyl groups instead of three.
Diethylphosphine;copper: Similar to Chloro(trimethyl)phosphanium;copper but with ethyl groups.
Uniqueness
This compound is unique due to its specific coordination environment and the presence of three methyl groups, which can influence its reactivity and stability. This makes it particularly useful in certain catalytic applications where other similar compounds may not perform as well.
属性
CAS 编号 |
54817-30-0 |
|---|---|
分子式 |
C3H9ClCuP+ |
分子量 |
175.07 g/mol |
IUPAC 名称 |
chloro(trimethyl)phosphanium;copper |
InChI |
InChI=1S/C3H9ClP.Cu/c1-5(2,3)4;/h1-3H3;/q+1; |
InChI 键 |
AUIFDKUUWQEUJS-UHFFFAOYSA-N |
规范 SMILES |
C[P+](C)(C)Cl.[Cu] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


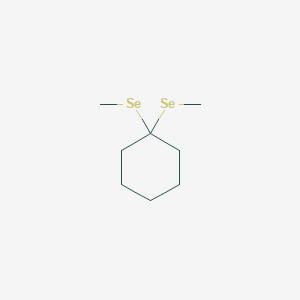
![4-[(E)-{[4-(Propanoyloxy)phenyl]imino}methyl]phenyl pentanoate](/img/structure/B14642818.png)
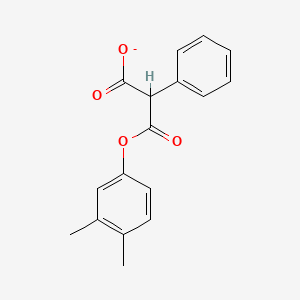
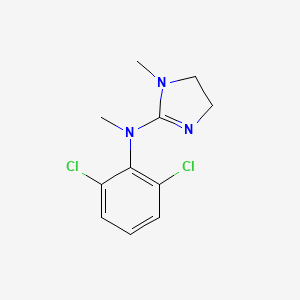
![3-{2-[Bis(2-hydroxyethyl)amino]ethyl}-5-phenylimidazolidine-2,4-dione](/img/structure/B14642839.png)
